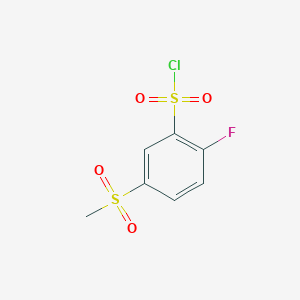

2-fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride

Übersicht

Beschreibung

2-fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride is an organosulfur compound that features both fluorine and sulfonyl chloride functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride typically involves the sulfonylation of a fluorinated benzene derivative. One common method includes the reaction of 2-fluorobenzenesulfonyl chloride with methanesulfonyl chloride in the presence of a suitable base, such as pyridine, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride groups can be replaced by nucleophiles such as amines or alcohols.

Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

Coupling reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling reactions: Catalysts such as palladium or nickel complexes.

Major Products Formed:

Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation: Products may include sulfonic acids or sulfonate salts.

Coupling reactions: Products are typically more complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

2-Fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride is utilized in the development of enzyme inhibitors, particularly targeting serine hydrolases. These inhibitors can covalently modify serine residues within enzymes, making them valuable tools for studying enzyme mechanisms and interactions. This application is crucial for drug discovery processes aimed at treating diseases related to enzyme dysfunctions .

Chemical Biology

The compound acts as a "privileged warhead" in chemical biology, allowing researchers to probe enzyme binding sites effectively. Its ability to interact covalently with specific amino acid residues enables the design of biochemical assays that elucidate enzyme functions and interactions.

Synthetic Chemistry

In synthetic chemistry, this compound can be employed to create various derivatives through nucleophilic substitution reactions with amines and alcohols. It also participates in Sulfur Fluoride Exchange (SuFEx) reactions, facilitating the formation of stable sulfamoyl derivatives, which are important in organic synthesis .

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can selectively modify serine residues in enzymes such as acetylcholinesterase. By covalently binding to the active site, it inhibits enzymatic activity, providing insights into enzyme kinetics and potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Drug Development

In a study focused on inflammatory diseases, compounds derived from this compound showed promise as CRTH2 antagonists. These compounds were tested for their efficacy in reducing allergic responses by blocking specific pathways involved in inflammation .

Wirkmechanismus

The mechanism of action of 2-fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride groups are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules. The fluorine atom can also influence the electronic properties of the compound, affecting its reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-5-methylbenzenesulfonyl chloride: Similar structure but with a methyl group instead of a methanesulfonyl group.

4-Fluoro-2-methylbenzenesulfonyl chloride: Fluorine and methyl groups are positioned differently on the benzene ring.

4-Bromo-2-methylbenzenesulfonyl chloride: Contains a bromine atom instead of fluorine.

Uniqueness: 2-fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride is unique due to the presence of both fluorine and methanesulfonyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and make it a valuable intermediate in the synthesis of complex molecules.

Biologische Aktivität

2-Fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride is a synthetic compound with significant potential in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of fluorine and sulfonyl groups, allows it to engage in various biological activities, particularly through interactions with enzymes and proteins.

Chemical Structure and Properties

The compound's molecular formula is C7H6ClF2O4S2, and it features a benzene ring with both a methanesulfonyl group and a sulfonyl chloride group. The presence of fluorine enhances its electrophilic character, making it a reactive agent in biochemical pathways.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine. This reactivity allows the compound to act as an enzyme inhibitor or probe, providing insights into enzyme mechanisms and interactions.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Enzyme Inhibition : It has been shown to selectively inhibit serine hydrolases, which are critical in various metabolic pathways.

- Antimicrobial Properties : Studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for antibiotic development.

- Anticancer Potential : The ability to modify key residues in cancer-related enzymes positions this compound as a potential therapeutic agent in oncology.

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited the activity of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The inhibition was measured using a colorimetric assay, revealing an IC50 value of approximately 25 µM.

- Antimicrobial Activity : In vitro tests against Staphylococcus aureus showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential use as an antimicrobial agent.

- Anticancer Research : A recent investigation into the effects of this compound on cancer cell lines revealed that it induced apoptosis in HeLa cells at concentrations above 50 µM, highlighting its potential role in cancer therapy.

Data Table: Biological Activities Summary

| Activity Type | Target/Organism | Measurement Method | Observed Effect |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | Colorimetric Assay | IC50 = 25 µM |

| Antimicrobial | Staphylococcus aureus | Broth Microdilution | MIC = 32 µg/mL |

| Anticancer | HeLa cells | Apoptosis Assay | Induced apoptosis at >50 µM |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with fluorinated benzene derivatives. This compound's applications extend beyond biological research; it is also utilized in the development of novel materials and as an intermediate in organic synthesis.

Eigenschaften

IUPAC Name |

2-fluoro-5-methylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO4S2/c1-14(10,11)5-2-3-6(9)7(4-5)15(8,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRTXBUXYZKKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655587 | |

| Record name | 2-Fluoro-5-(methanesulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1744-09-8 | |

| Record name | 2-Fluoro-5-(methanesulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.